A Technical Guide to tert-Butyl 3-formyl-4-hydroxybenzoate: Properties, Synthesis, and Applications
A Technical Guide to tert-Butyl 3-formyl-4-hydroxybenzoate: Properties, Synthesis, and Applications
Executive Summary: tert-Butyl 3-formyl-4-hydroxybenzoate is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Possessing an aldehyde, a phenol, and a protected carboxylic acid moiety within a single, stable scaffold, it serves as a versatile and high-value building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective, stepwise chemical transformations, making it an ideal starting material for drug discovery programs, particularly in the development of novel heterocyclic systems and bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis and reactivity, and an exploration of its current and potential applications for researchers and drug development professionals.
Chemical Identity and Core Properties
The unique reactivity and utility of tert-Butyl 3-formyl-4-hydroxybenzoate stem directly from its distinct molecular structure.
Nomenclature and Chemical Identifiers
A consistent and accurate identification is paramount for regulatory compliance, procurement, and scientific communication.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl 3-formyl-4-hydroxybenzoate | [1] |
| CAS Number | 1224157-88-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄O₄ | [3] |
| Molecular Weight | 222.24 g/mol | [3][4] |
| InChI Key | LBSSNJFKFJEHIA-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)C=O | [1] |
Physicochemical Properties
These properties are essential for designing experimental conditions, including solvent selection and reaction setup.
| Property | Value |
| Appearance | Solid |
| Purity | ≥97% (Typical) |
| Molecular Stability | The tert-butyl ester provides steric hindrance, enhancing stability compared to smaller alkyl esters. |
Molecular Structure
The spatial arrangement of the functional groups dictates the molecule's reactivity. The phenolic hydroxyl group acts as a powerful ortho-directing group, which is key to the regioselectivity of its synthesis.
Caption: Structure of tert-Butyl 3-formyl-4-hydroxybenzoate.
Predicted Spectroscopic and Analytical Characterization
While specific experimental spectra are not widely published, a robust characterization of this molecule can be predicted based on fundamental spectroscopic principles. This predictive analysis is crucial for reaction monitoring and quality control.
¹H NMR Spectroscopy (Predicted)
-
δ ~11.0-11.5 ppm (s, 1H): The phenolic hydroxyl proton (-OH) is expected to be a sharp singlet, significantly downfield due to strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.
-
δ ~9.8 ppm (s, 1H): The aldehydic proton (-CHO) will appear as a singlet, characteristic of aromatic aldehydes.
-
δ ~8.0 ppm (d, 1H): The aromatic proton ortho to the ester and meta to the hydroxyl group.
-
δ ~7.8 ppm (dd, 1H): The aromatic proton meta to both the ester and hydroxyl groups.
-
δ ~7.0 ppm (d, 1H): The aromatic proton ortho to the hydroxyl group and meta to the ester, shifted upfield due to the electron-donating effect of the -OH group.
-
δ ~1.6 ppm (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a hallmark of this protecting group.
¹³C NMR Spectroscopy (Predicted)
-
δ ~195 ppm: Aldehyde carbonyl carbon.
-
δ ~165 ppm: Ester carbonyl carbon.
-
δ ~160 ppm: Aromatic carbon bearing the -OH group.
-
δ ~135-120 ppm: Remaining four aromatic carbons.
-
δ ~82 ppm: Quaternary carbon of the tert-butyl group (-O-C(CH₃)₃).
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy (Predicted)
-
3200-3100 cm⁻¹ (broad): O-H stretch of the intramolecularly hydrogen-bonded phenol.
-
2980-2850 cm⁻¹: Aliphatic C-H stretches of the tert-butyl group.
-
~1710-1690 cm⁻¹: C=O stretch of the tert-butyl ester carbonyl.
-
~1670-1660 cm⁻¹: C=O stretch of the aromatic aldehyde carbonyl, lowered due to conjugation and hydrogen bonding.
-
~1600, 1480 cm⁻¹: C=C stretches characteristic of the aromatic ring.
Synthesis and Manufacturing
A robust and scalable synthesis is critical for the commercial viability and research utility of this compound. A logical two-step approach involves the protection of 4-hydroxybenzoic acid followed by regioselective formylation.
Retrosynthetic Analysis
The molecule can be disconnected at the C-C bond formed during formylation, tracing back to a readily available precursor.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
This protocol is a self-validating system, incorporating purification and characterization at each key stage.
Step 1: Synthesis of tert-Butyl 4-hydroxybenzoate (Precursor)
-
Causality: The carboxylic acid of 4-hydroxybenzoic acid must be protected to prevent unwanted side reactions during the subsequent electrophilic formylation step. The tert-butyl ester is an excellent choice as it is stable to the basic or mildly acidic conditions of many formylation reactions but can be easily removed later under strong acid. The synthesis proceeds via acid-catalyzed esterification using isobutylene[5].
-
Protocol:
-
Dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent like dioxane in a high-pressure reaction vessel.
-
Cool the mixture to -78°C and condense excess isobutylene gas (e.g., 3-4 eq) into the vessel.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Seal the vessel and allow it to warm to room temperature. Stir vigorously for 2-4 hours.
-
Upon reaction completion (monitored by TLC), carefully cool the vessel back to -78°C before opening.
-
Pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acid and quench the reaction.
-
Extract the aqueous phase with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (silica gel) to yield pure tert-butyl 4-hydroxybenzoate[5].
-
Step 2: Ortho-Formylation via the Duff Reaction
-
Causality: The Duff reaction is a classic and effective method for the ortho-formylation of phenols[6]. The strong electron-donating and ortho-directing nature of the phenolic hydroxyl group on the precursor makes it highly activated for electrophilic aromatic substitution at the positions adjacent to it. Hexamethylenetetramine (hexamine) serves as the formylating agent in an acidic medium[7].
-
Protocol:
-
To a flask containing tert-butyl 4-hydroxybenzoate (1.0 eq), add an excess of hexamine (e.g., 1.5-2.0 eq).
-
Add an appropriate acidic solvent, such as glacial acetic acid or trifluoroacetic acid for enhanced reactivity[8].
-
Heat the mixture to reflux (typically 100-120°C) for 6-12 hours, monitoring the reaction progress by TLC.
-
After cooling, hydrolyze the intermediate imine by adding an aqueous acid solution (e.g., 2M HCl) and heating for an additional 1-2 hours.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic phase sequentially with water and brine.
-
Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the final product, tert-butyl 3-formyl-4-hydroxybenzoate.
-
Chemical Reactivity and Synthetic Utility
The molecule's value lies in the differential reactivity of its three functional groups.
Caption: Key reactive sites and their potential transformations.
-
Aldehyde Group: This site is a versatile handle for C-C and C-N bond formation. It readily undergoes reductive amination to form secondary amines, Wittig reactions to generate alkenes, and can be oxidized to a carboxylic acid or reduced to an alcohol.
-
Phenolic Hydroxyl: The acidic proton allows for O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form esters. It also modulates the electronic properties of the aromatic ring.
-
tert-Butyl Ester: This group serves as a robust protecting group for the carboxylic acid. It is resistant to nucleophiles and bases but can be cleanly cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free carboxylic acid via a stable tert-butyl carbocation intermediate.
Applications in Research and Development
This molecule is not merely a chemical curiosity but a potent tool for innovation.
-
Scaffold for Medicinal Chemistry: The core structure is an excellent starting point for building libraries of potential drug candidates. For instance, related benzoate and benzamide structures have been investigated as novel farnesoid X receptor (FXR) antagonists, indicating the scaffold's relevance in targeting nuclear receptors.
-
Synthesis of Heterocycles: The adjacent aldehyde and hydroxyl groups are perfectly positioned to undergo condensation reactions with various reagents to form benzofurans, chromones, and other oxygen-containing heterocyclic systems that are prevalent in biologically active natural products.
-
Intermediate for Fine Chemicals: It serves as a key intermediate in multi-step syntheses of complex organic molecules, including agrochemicals, dyes, and specialty polymers, where precise functional group manipulation is required.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with this or any chemical reagent.
Hazard Identification
The compound is classified with the GHS07 pictogram for being harmful and an irritant.
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents[2].
References
-
PubChem. (n.d.). tert-butyl 4-formyl-3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of C. Tert-butyl 4-hydroxybenzoate. Retrieved from [Link]
-
The ScholarShip. (2014). The Duff Reaction: Researching A Modification. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2022, February 6). Reimer Tiemann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. tert-Butyl 3-formyl-4-hydroxybenzoate | 1224157-88-3 [chemicalbook.com]
- 3. 1224157-88-3 CAS Manufactory [m.chemicalbook.com]
- 4. Tert-butyl 4-formyl-3-hydroxybenzoate | C12H14O4 | CID 58247952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
